molecular formula C9H10N6OS B2943676 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2175979-37-8

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2943676
CAS RN: 2175979-37-8
M. Wt: 250.28
InChI Key: KARGRYSZUXFEOJ-UHFFFAOYSA-N
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Description

The compound “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone” is a type of 1,2,3-triazole β-lactam conjugate . These conjugates are known for their antimicrobial properties and are synthesized using click chemistry . The compound is characterized spectroscopically and tested against Gram-positive and Gram-negative bacteria .


Synthesis Analysis

The synthesis of this type of compound involves a Cu(I)-catalyzed [3+2] dipolar cycloaddition . In the case of 1,2,3-triazole β-lactam conjugates, β-lactams are prepared using a cycloaddition strategy and propargylated at N-1 to afford compounds . Then, a Cu-catalyzed click reaction of these β-lactams with different aryl azides provides the 1,2,3-triazole conjugates .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,3-triazole ring and a β-lactam ring . The 1,2,3-triazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The β-lactam ring is a four-membered cyclic amide .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cycloaddition, propargylation, and Cu-catalyzed click reaction . The loss of a hydrogen bond donor/acceptor group at the triazole substituted aryl group can affect the activity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its spectroscopic characterization. For instance, the IR spectrum displayed vibrations at 1717cm −1 for C=O, 1519, 1338 cm −1 for NO 2 while the presence of a signal at 1438 cm −1 revealed the formation of the triazole ring .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the utility of related compounds in the synthesis of heterocyclic structures, including 1,2,3-triazoles and thiadiazoles, which are crucial scaffolds in medicinal chemistry due to their diverse pharmacological properties. For instance, a study outlined the preparation of 1,2,3-triazole-4-carboxylic acid derivatives through reactions involving azido-thiadiazoles, showcasing the relevance of such compounds in generating biologically active heterocycles (Pokhodylo, Shyyka, Savka, & Obushak, 2018).

Anticancer and Antiviral Activity

Another area of application includes the discovery of heterocyclic derivatives with promising in vitro anticoronavirus and antitumoral activity. The structural modifications on the phenyl moiety of triazole-thiadiazine derivatives have shown to tune biological properties toward antiviral or antitumoral activities, highlighting the compound's potential in drug development (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).

Microwave-Assisted Synthesis

The compound and its derivatives are also investigated for their synthesis methods, such as microwave-assisted synthesis, which is known for its efficiency and rapidity. These methods facilitate the production of nitrogen and sulfur-containing heterocyclic compounds, which have applications in pharmacology due to their antibacterial and antifungal properties (Mistry & Desai, 2006).

Antibacterial and Antifungal Evaluation

Compounds structurally related to "(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone" have been synthesized and evaluated for their antibacterial and antifungal activities. These studies contribute to the search for new therapeutic agents against resistant strains of bacteria and fungi, demonstrating the compound's significance in developing new antimicrobial drugs (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Mechanism of Action

Target of Action

Triazole compounds, which are a key component of this molecule, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are known for their ability to form hydrogen bonds and engage in dipole-dipole interactions . This allows them to interact effectively with their targets, leading to various biological effects .

Biochemical Pathways

Triazole compounds are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Triazole derivatives are known for their good pharmacodynamic and pharmacokinetic profiles .

Result of Action

Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of electron-withdrawing groups (EWGs) has been found to enhance the yields of 1,2,3-triazole compounds . Additionally, the overuse and misuse of antibiotics in humans, animals, agriculture, and food chains, leading to considerable environmental pollution, can influence the effectiveness of antimicrobial agents like this compound .

properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6OS/c1-6-8(17-13-12-6)9(16)14-4-7(5-14)15-10-2-3-11-15/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARGRYSZUXFEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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